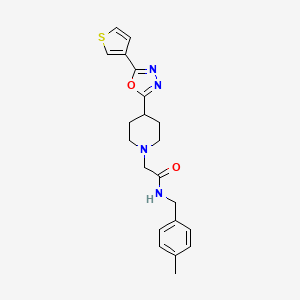

![molecular formula C10H15Cl2N5O B2573474 3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride CAS No. 2137725-90-5](/img/structure/B2573474.png)

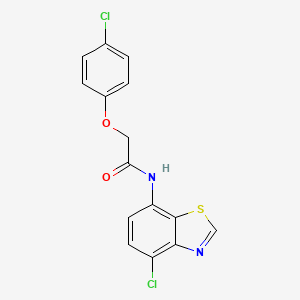

3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are a type of nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of triazolopyrazines starts from known oxalic acid monoamide esters . These monoamides are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones . The use of POCl3 to obtain 3-chloropyrazin-2(1H)-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazines include the conversion of oxalic acid monoamide esters to asymmetric oxalic acid diamides, followed by cyclization to form 1-substituted pyrazine-2,3-diones . The use of POCl3 then leads to the formation of 3-chloropyrazin-2(1H)-ones .

Aplicaciones Científicas De Investigación

- Application : Some derivatives of this compound exhibit excellent insensitivity to external stimuli while maintaining high detonation performance. For instance:

- Compound 5 demonstrates insensitivity (IS = 43 J) and calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa) comparable to the secondary explosive benchmark CL-20 .

- Compound 10, an azo compound, outperforms current heat-resistant explosives with a measured density of 1.91 g/cm³, excellent thermal stability (Td = 305 °C), and good detonation performance (Dv = 9200 m/s, P = 34.8 GPa) .

- Compounds 14, 17, and 19, although sensitive, exhibit high calculated detonation performance and are promising as primary explosives .

- Application : The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10⁻⁴ to 10⁻⁶ cm²/V .

- Application : These compounds show weak luminescent properties in solution, with quantum yields of 21–23% .

- Application : A detailed study based on X-ray diffraction helps illustrate the relationship between weak interactions and sensitivity of energetic materials . For example, TATOT (3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium) has been studied for its thermal decomposition behavior .

Energetic Materials

Semiconductor Applications

Optical Properties

Thermal Decomposition Studies

Comparison with Established Explosives

Mecanismo De Acción

Triazolopyrazines, including “3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride”, are found to be P2X7 receptor antagonists . The P2X7 receptor is a type of purinergic receptor for ATP, which plays a role in apoptosis and inflammation. Therefore, triazolopyrazines could be useful for treating pain or inflammatory diseases .

Direcciones Futuras

Triazolopyrazines, including “3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride”, have shown promising biological activity as P2X7 receptor antagonists . Therefore, they could be further explored for their potential in treating pain or inflammatory diseases . More research is needed to fully understand their mechanism of action and to optimize their synthesis process.

Propiedades

IUPAC Name |

3-(2-aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O.2ClH/c11-4-3-8-12-13-9-10(16)14(7-1-2-7)5-6-15(8)9;;/h5-7H,1-4,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPHFZHXEARQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN3C(=NN=C3C2=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2573396.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2573401.png)

![N-[(3-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2573403.png)

![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2573406.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2573410.png)

![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)